4-Methyl-2-(methylthio)pyrimidine

概述

描述

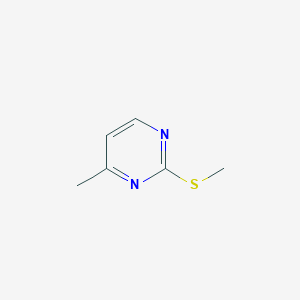

4-Methyl-2-(methylthio)pyrimidine is a heterocyclic aromatic compound with the molecular formula C6H8N2S. It is a derivative of pyrimidine, characterized by the presence of a methyl group at the 4-position and a methylthio group at the 2-position.

准备方法

Synthetic Routes and Reaction Conditions

4-Methyl-2-(methylthio)pyrimidine can be synthesized through several methods. One common approach involves the methylation of 2-thiouracil using methyl iodide under basic conditions. This reaction typically proceeds at room temperature overnight, yielding 2-methylthio-4-pyrimidinone, which can then be further methylated to obtain this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves large-scale processes starting from commercially available 2-thiouracil. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for various applications .

化学反应分析

Types of Reactions

4-Methyl-2-(methylthio)pyrimidine undergoes several types of chemical reactions, including nucleophilic substitution, oxidation, and condensation reactions. The methylthio group at the 2-position is a potential leaving group, making the compound reactive towards nucleophiles .

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide can be used to replace the methylthio group with other nucleophiles, forming various substituted pyrimidines.

Condensation Reactions: The compound can participate in condensation reactions with carbonyl compounds to form imines or enamines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide yields 2-methoxy-4-methylpyrimidine .

科学研究应用

Chemical Properties and Structure

4-Methyl-2-(methylthio)pyrimidine has the molecular formula and features a pyrimidine ring substituted with a methyl group at the 4-position and a methylthio group at the 2-position. These functional groups contribute to its unique reactivity and biological activity, making it a subject of interest in various scientific fields.

Medicinal Chemistry Applications

-

Pharmacological Building Block :

- This compound serves as a precursor for synthesizing various pharmacologically active molecules, including kinase inhibitors used in cancer treatment. Its structural characteristics allow for modifications that can enhance biological activity against specific targets.

-

Antimicrobial and Anticancer Properties :

- Research indicates that derivatives of this compound exhibit antimicrobial and anticancer activities. The aldehyde functionality present in related compounds allows for covalent bonding with nucleophilic sites on proteins, potentially inhibiting their functions.

-

Targeted Covalent Inhibitors (TCIs) :

- The compound's ability to form stable covalent bonds with biological macromolecules positions it as a candidate for TCIs. These inhibitors have been explored for their effectiveness against various kinases, including Bruton's tyrosine kinase (BTK), which is crucial in certain lymphomas and leukemias .

Synthesis of Bioactive Compounds

This compound is utilized in the synthesis of various bioactive compounds through methods such as:

- Sonogashira Coupling Reactions :

- Condensation Reactions :

Case Studies and Research Findings

作用机制

The mechanism of action of 4-Methyl-2-(methylthio)pyrimidine varies depending on its application. In medicinal chemistry, the compound may act by inhibiting specific enzymes or receptors. For example, pyrimidine derivatives have been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling pathways . The compound’s effects are mediated through interactions with molecular targets such as proteins and nucleic acids, leading to alterations in cellular processes .

相似化合物的比较

4-Methyl-2-(methylthio)pyrimidine can be compared with other pyrimidine derivatives, such as:

2-Methylthio-4-pyrimidinone: Similar in structure but lacks the methyl group at the 4-position.

4-Chloro-2-methylthiopyrimidine: Contains a chlorine atom instead of a methyl group at the 4-position, which affects its reactivity and applications.

2,4-Dimethylthio-pyrimidine: Has two methylthio groups, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .

生物活性

4-Methyl-2-(methylthio)pyrimidine is a pyrimidine derivative that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula: . It features a pyrimidine ring with a methyl group at the 4-position and a methylthio group at the 2-position, which contributes to its unique biological activity.

1. Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated cytotoxic effects against human prostate cancer cells (PC-3 and LNCaP) with IC50 values of 47.8 µM and 69.4 µM, respectively . Moreover, it was noted for inducing apoptosis in these cells, particularly at lower concentrations.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| PC-3 | 47.8 | Induction of apoptosis |

| LNCaP | 69.4 | Cell cycle arrest (G2/M phase) |

2. Anti-inflammatory Effects

The compound has been observed to inhibit the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglial cells. This suggests potential utility in treating neuroinflammatory conditions.

3. Antimicrobial Activity

This compound has shown promise as an antimicrobial agent. Studies indicate its effectiveness against certain fungal strains, positioning it as a candidate for further development in antifungal therapies.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with various enzymes involved in critical metabolic pathways, including cAMP-phosphodiesterase, which is essential for regulating intracellular cyclic AMP levels.

- Covalent Binding : Its functional groups allow for covalent interactions with nucleophilic sites on proteins, potentially inhibiting their function and altering cellular signaling pathways.

- Modulation of Gene Expression : By influencing transcription factors and other regulatory proteins, this compound may affect gene expression related to cell growth and survival .

Case Study 1: Antitumor Activity

In a study evaluating the antitumor effects of this compound on multidrug-resistant human colon cancer cells, it was found to enhance the efficacy of traditional chemotherapeutics by inhibiting P-glycoprotein-mediated drug efflux . This suggests that it could improve treatment outcomes for patients with resistant cancer types.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound in models of neuroinflammation. It was shown to significantly reduce markers of oxidative stress and inflammation in neuronal cells exposed to toxic stimuli. This highlights its potential role in developing therapies for neurodegenerative diseases.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 4-Methyl-2-(methylthio)pyrimidine, and how is purity ensured?

- Methodology : The synthesis typically begins with nucleophilic substitution reactions. For example, introducing a hydroxymethyl group at the 5-position involves reacting 2-methylthio-4-methylpyrimidine with formaldehyde in the presence of sodium hydroxide. Purification is achieved via recrystallization or column chromatography, with analytical techniques like NMR and HPLC used to confirm purity and structure .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Due to potential skin irritation and environmental hazards, researchers must use personal protective equipment (PPE) and work in well-ventilated fume hoods. Waste should be segregated and disposed of via certified hazardous waste management services. Stability studies recommend storage in dark, temperature-controlled environments to prevent degradation .

Q. How can the thiomethyl group in this compound be functionally modified?

- Methodology : The thiomethyl group can be oxidized to sulfone intermediates or hydrolyzed to hydroxyl derivatives. For instance, treatment with 32% HCl at 130°C replaces the methylthio group with a hydroxyl group, yielding 4-methyl-2-hydroxypyrimidine hydrochloride. Reaction progress is monitored via TLC or LC-MS .

Advanced Research Questions

Q. How can contradictory bromination outcomes (e.g., position selectivity) be resolved when modifying this compound?

- Methodology : Bromination regioselectivity depends on reaction conditions. While Br₂ in acetic acid may target the methyl group, competitive 5-position bromination can occur. Adjusting solvent polarity, temperature, or using directing groups (e.g., benzoyl protection) can improve selectivity. X-ray crystallography or NOE NMR experiments help confirm product structures .

Q. What strategies optimize multi-step syntheses using this compound as a building block (e.g., for heterocycles or enzyme inhibitors)?

- Methodology : In VPS34 inhibitor synthesis, alkylation with Weinreb amides generates ketone intermediates, followed by cyclization using DMF-DMA. Sulfide oxidation to sulfones enhances reactivity for subsequent SNAr displacements. Reaction optimization involves screening bases (e.g., NaH) and solvents (THF/DMF) to improve yields .

Q. How do environmental factors (pH, temperature, light) influence the stability of this compound in biological assays?

- Methodology : Stability is assessed via accelerated degradation studies:

- Light sensitivity : Expose samples to UV-Vis light and analyze degradation via HPLC.

- pH effects : Incubate the compound in buffers (pH 3–9) and monitor stability using LC-MS.

- Temperature : Conduct thermal gravimetric analysis (TGA) or store at 4°C/-20°C to determine optimal storage conditions .

Q. What computational tools predict reaction pathways or regioselectivity for this compound derivatives?

- Methodology : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) model transition states to predict regioselectivity in substitutions or cyclizations. Databases like Reaxys or Pistachio provide heuristic scoring for feasible synthetic routes, while molecular docking (AutoDock) evaluates biological target interactions .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for this compound derivatives?

- Methodology : Variability often arises from subtle differences in reaction conditions (e.g., trace moisture in solvents, catalyst purity). Reproduce experiments with controlled variables (e.g., anhydrous solvents, inert atmosphere) and validate via interlaboratory comparisons. Statistical tools (e.g., ANOVA) quantify reproducibility .

Q. Applications in Drug Development

Q. What role does this compound play in designing kinase inhibitors (e.g., VPS34)?

- Methodology : The compound serves as a core scaffold for introducing sulfone or sulfoxide groups, which enhance binding affinity to ATP pockets. Structure-activity relationship (SAR) studies involve iterative modifications (e.g., halogenation, amine displacements) followed by enzymatic IC₅₀ assays and pharmacokinetic profiling (e.g., microsomal stability) .

Q. Purification and Characterization

Q. What advanced techniques resolve challenges in purifying this compound analogs?

- Methodology : High-performance liquid chromatography (HPLC) with C18 columns separates polar byproducts. For thermally sensitive compounds, flash chromatography using gradient elution (hexane/ethyl acetate) is preferred. Characterization via HRMS and 2D NMR (e.g., HSQC, HMBC) confirms structural integrity .

属性

IUPAC Name |

4-methyl-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2S/c1-5-3-4-7-6(8-5)9-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCERVHYBSTYCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356302 | |

| Record name | 4-Methyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14001-63-9 | |

| Record name | 4-Methyl-2-(methylthio)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14001-63-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。